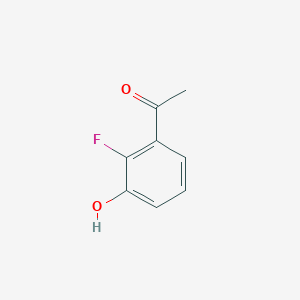

1-(2-Fluoro-3-hydroxyphenyl)ethanone

Overview

Description

1-(2-Fluoro-3-hydroxyphenyl)ethanone is a chemical compound with the CAS Number: 1191999-09-3 . It has a molecular weight of 154.14 . The IUPAC name for this compound is this compound . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 . This compound contains a total of 18 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 aromatic hydroxyl .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The molecular formula of this compound is C8H7FO2 .Scientific Research Applications

Antimicrobial Activity

A study by Nagamani et al. (2018) focused on synthesizing novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, which showed significant antimicrobial activity. These compounds were evaluated against bacterial and fungal organisms, indicating potential applications in developing new antimicrobial agents (Nagamani, Ch. Anjaiah, D. Praveen, & P. Jalapathi, 2018).

Organic Synthesis and Medicinal Chemistry

Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant using a compound structurally related to 1-(2-Fluoro-3-hydroxyphenyl)ethanone. This work highlights the compound's utility in complex organic synthesis processes, especially in the pharmaceutical industry (Brands, Payack, Rosen, Nelson, et al., 2003).

Fluorescent Probes for Biological Systems

Fang et al. (2019) developed a BODIPY-based fluorescent probe starting from 1-(2-Hydroxyphenyl)ethanone, showcasing high selectivity for H2S. This probe's ability to detect sulfide ions in biological systems underlines the importance of the compound in creating sensitive and selective fluorescent markers for biomedical research (Fang, Xin-Dong Jiang, Chang-Liang Sun, & Qian Li, 2019).

Photochemical Applications

Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a novel photoremovable protecting group for carboxylic acids, demonstrating its effectiveness through photolytic release. This finding opens avenues for its application in controlled release systems and photochemistry, showcasing the compound's versatility in organic synthesis (Atemnkeng, Larry D Louisiana II, Promise K. Yong, et al., 2003).

Fluorescence Imaging

Xia et al. (2015) reported the synthesis of a rhodamine-B derived probe using 1-(2-hydroxyphenyl)ethanone for rapid detection of Al3+ ions with high efficiency, which was successfully applied in water solutions and live-cell imaging. This study underscores the compound's potential in developing fluorescent probes for environmental monitoring and cellular imaging (Xia, Siyu Xiao, Qing Hong, et al., 2015).

Safety and Hazards

The safety information for 1-(2-Fluoro-3-hydroxyphenyl)ethanone indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

1-(2-fluoro-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQLBLUQZYGIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1532692.png)

![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)

![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)